molecular formula C20H34N4O5S B12322705 Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate

Cat. No.: B12322705
M. Wt: 442.6 g/mol
InChI Key: PQFURAIFTCMANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a sulfonylamino group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate typically involves multiple steps, including acylation, nucleophilic substitution, and reduction . The starting materials are often commercially available compounds such as 4-fluoro-2-methoxy-5-nitroaniline . The reaction conditions may vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function . This can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2-amino-5-[[amino-[(4-methoxy-2,3,5-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O5S/c1-12-11-16(13(2)14(3)17(12)28-7)30(26,27)24-19(22)23-10-8-9-15(21)18(25)29-20(4,5)6/h11,15H,8-10,21H2,1-7H3,(H3,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFURAIFTCMANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.